molecular formula C11H6BrClO B6280070 6-BROMONAPHTHALENE-2-CARBONYL CHLORIDE CAS No. 87700-60-5

6-BROMONAPHTHALENE-2-CARBONYL CHLORIDE

Cat. No.: B6280070
CAS No.: 87700-60-5
M. Wt: 269.5
InChI Key:
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Description

6-Bromonaphthalene-2-carbonyl chloride is an organic compound with the molecular formula C11H6BrClO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and carbonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromonaphthalene-2-carbonyl chloride can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by the introduction of the carbonyl chloride group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The resulting bromonaphthalene is then treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromonaphthalene-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or aldehydes.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, often involving the formation of naphthoquinones

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

Major Products

    Substitution: Formation of substituted naphthalene derivatives.

    Reduction: Formation of naphthalen-2-ylmethanol or naphthalen-2-carbaldehyde.

    Oxidation: Formation of naphthoquinones and related compounds

Scientific Research Applications

6-Bromonaphthalene-2-carbonyl chloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6-bromonaphthalene-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The bromine atom and carbonyl chloride group are key sites for chemical interactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloronaphthalene-2-carbonyl chloride
  • 6-Iodonaphthalene-2-carbonyl chloride
  • 2-Bromonaphthalene-1-carbonyl chloride

Uniqueness

6-Bromonaphthalene-2-carbonyl chloride is unique due to its specific combination of bromine and carbonyl chloride functional groups. This combination imparts distinct reactivity and properties, making it valuable in synthetic chemistry and various applications. Compared to its analogs, it offers different reactivity patterns and potential for forming unique products .

Properties

CAS No.

87700-60-5

Molecular Formula

C11H6BrClO

Molecular Weight

269.5

Purity

85

Origin of Product

United States

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